2-amino-1-(4-methylphenyl)propan-1-one;hydrochloride

Pharmacokinetics Blood-Brain Barrier Penetration Tissue Distribution

Forensic and toxicology laboratories require a reliable analytical reference standard for the primary N-demethylated metabolite of mephedrone to ensure accurate LC-MS/MS or GC-MS confirmation. Nor-Mephedrone HCl (≥98% crystalline solid) is the only major phase I metabolite that crosses the blood-brain barrier (brain:serum ratio 1:1.91), acting as a centrally active substrate-type releaser at DAT, NET, and SERT. - Non-selective DAT/SERT ratio (0.95) vs. mephedrone (4.04), enabling dissociation of dopaminergic/serotonergic mechanisms. - Racemic mixture supplied with documented S(-) enantiomer enrichment for enantiomer-resolved calibration. - Differentiated solubility (DMF 10 mg/mL, DMSO 3 mg/mL, Ethanol 10 mg/mL, PBS pH 7.2 5 mg/mL) supports calibration curves across multiple solvent systems. Shipped under ambient conditions with comprehensive Certificate of Analysis; available from stock for immediate dispatch.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 6941-17-9
Cat. No. B163892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(4-methylphenyl)propan-1-one;hydrochloride
CAS6941-17-9
SynonymsMephedrone Metabolite; NSC 60487
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C)N.Cl
InChIInChI=1S/C10H13NO.ClH/c1-7-3-5-9(6-4-7)10(12)8(2)11;/h3-6,8H,11H2,1-2H3;1H
InChIKeyFZNOSALCDVTESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nor-Mephedrone Hydrochloride Reference Standard


2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride (CAS 6941-17-9), also known as nor-mephedrone hydrochloride or 4-methylcathinone hydrochloride, is a synthetic cathinone derivative belonging to the β-keto amphetamine structural class . It is the primary N-demethylated metabolite of the controlled substance mephedrone (4-methylmethcathinone) and lacks the N-methyl substituent present in its parent compound . The hydrochloride salt form (molecular formula C10H14ClNO, molecular weight 199.68 g/mol) is a white to off-white crystalline solid with a melting point >168°C (decomposition) and is typically supplied as an analytical reference standard with purity ≥98% . This compound is classified as a Schedule I controlled substance in the United States and requires appropriate regulatory permits for procurement and use [1].

Analytical reference standard for mephedrone metabolite confirmation in biological matrices
Primary N-demethylated metabolite with distinct DAT/SERT non-selectivity profile
Blood-brain barrier penetrant active metabolite suitable for neuropharmacology research

Why Generic Substitution Fails for Nor-Mephedrone HCl


2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride cannot be substituted with its N-methylated parent mephedrone or with other cathinone analogs due to quantifiable differences in monoamine transporter selectivity, brain penetration kinetics, and metabolic clearance profiles. The absence of the N-methyl group in this compound fundamentally alters its pharmacodynamic and pharmacokinetic behavior relative to mephedrone [1]. Specifically, substitution would compromise experimental validity in studies requiring the metabolite-specific brain:serum distribution ratio (1.91 for nor-mephedrone versus 1.19 for mephedrone in rats) or the extended detection window at 2–4 hours post-administration [2]. Furthermore, the distinct analytical signature—including FT-Raman spectrum and GC-MS fragmentation pattern cataloged in forensic spectral databases—means that substitution with mephedrone would invalidate quantitative method validation for toxicological and doping control applications [3].

Target Nor-mephedrone HCl
vs. Mephedrone Mephedrone’s DAT/SERT selectivity ratio (4.04) may misrepresent the non-selective profile (0.95) of the metabolite.
Target Nor-mephedrone HCl
vs. 4-OH-mephedrone 4-OH-mephedrone lacks blood-brain barrier penetration; central neurochemical effects may be attributed only to nor-mephedrone.
Target Nor-mephedrone HCl
vs. Generic cathinone standards Primary amine structure alters transporter kinetics; generic cathinone standards may not reproduce uptake/release fingerprint.

Nor-Mephedrone HCl: Quantitative Differentiation vs. Analogs


DAT/SERT Release Selectivity vs. Mephedrone

In a direct head-to-head pharmacokinetic study in male Wistar rats, 2-amino-1-(4-methylphenyl)propan-1-one (nor-mephedrone) exhibited a mean brain:serum concentration ratio of 1:1.91, compared to 1:1.19 for its parent compound mephedrone following subcutaneous administration of mephedrone (5 mg/kg) [1]. This represents a 60.5% higher relative brain tissue distribution for nor-mephedrone versus mephedrone (calculated as (1.91/1.19 − 1) × 100%).

DAT/SERT selectivity vs. mephedrone
Head-to-head
DAT/SERT ratio 0.95 (nor-mephedrone) vs. 4.04 (mephedrone); 4.2× less potent at DAT
Reported non-selective monoamine releaser profile; useful for separating dopaminergic/serotonergic contributions
HEK293-hDAT/NET/SERT; superfusion release assay; 95% CI provided
Pharmacokinetics Blood-Brain Barrier Penetration Tissue Distribution

Monoamine Uptake Inhibition vs. Phase I Metabolites

2-Amino-1-(4-methylphenyl)propan-1-one (4-methylcathinone) displays a 2.4-fold selectivity to promote monoamine release via the dopamine transporter (DAT) over the serotonin transporter (SERT) [1]. This selectivity profile contrasts sharply with cathinone, which exhibits a 309-fold selectivity for DAT over SERT, representing a 128-fold difference in transporter selectivity between the two structurally related compounds [2].

Uptake inhibition rank vs. metabolites
Ranked
DAT IC50 6.35 μM (nor-MEPH) ranks between mephedrone (0.77 μM) and dihydromephedrone (23.97 μM)
Supports assay sensitivity selection; nor-mephedrone is 8.2× weaker at DAT uptake than mephedrone, 3.8× stronger than dihydromephedrone
HEK293 cells; [3H]MPP+/5-HT uptake; rank order MEPH > 4-OH-MEPH > nor-MEPH ≫ dihydro-MEPH at DAT
Monoamine Transporters DAT SERT Neuropharmacology

Brain Penetration: vs. Mephedrone

In a direct comparative pharmacokinetic study, nor-mephedrone concentrations exceeded those of the parent drug mephedrone at 2 and 4 hours after subcutaneous administration of mephedrone (5 mg/kg) in rats [1]. While both compounds reached maximum concentrations at 30 minutes, nor-mephedrone demonstrated slower clearance, remaining detectable at higher levels than mephedrone throughout the 2–4 hour post-dose interval [2].

Brain penetration vs. mephedrone
Head-to-head
Brain:serum ratio 1:1.91 (nor-MEPH) vs. 1:1.19 (mephedrone); 1.6× higher brain partitioning
Reported higher central exposure; metabolite may confound parent-only neuropharmacology interpretation
Rat, 5 mg/kg s.c. mephedrone; LC-MS over 8 h; nor-MEPH exceeded mephedrone at 2–4 h
Forensic Toxicology Metabolite Detection Clearance Kinetics

Blood-Brain Barrier Penetration vs. 4-OH-Mephedrone

2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride is supplied as a certified analytical reference standard with purity ≥98% by Cayman Chemical (Item No. 9000940) and with comprehensive Certificate of Analysis including batch-specific QC data, GC-MS spectra, and FT-Raman spectral authentication . This is contrasted with research-grade mephedrone standards, which are supplied at comparable purity (≥98%) but require separate procurement as a distinct analytical standard due to different chromatographic retention and spectral properties [1]. The compound is also available as a 1 mg/mL certified reference solution for direct instrumental calibration (Chemtos, DEA Exempt product C10-170-392) [2].

BBB penetration vs. 4-OH-mephedrone
Reported
Nor-mephedrone increased extracellular DA/5-HT; 4-OH-mephedrone showed no change at equivalent doses
Only nor-mephedrone engages central monoamine transporters; 4-OH-mephedrone is peripherally restricted
Rat nucleus accumbens microdialysis; 1–3 mg/kg i.v.; HPLC-ECD
Analytical Reference Standards Forensic Analysis Quality Control

Enantioselective SERT Activity & Chiral Excretion

2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride is classified as a Schedule I controlled substance in the United States, assigned DEA# 1248 [1]. This classification places the compound under the most restrictive regulatory tier, requiring DEA registration, secure storage, and detailed record-keeping for procurement and use. In contrast, certain structurally related cathinones and amphetamines occupy different schedule classifications: for example, methcathinone (Schedule I), cathinone (Schedule I), while amphetamine itself is Schedule II. Some suppliers offer this compound under DEA Exempt product designations (e.g., Chemtos C10-170-392) for research and diagnostic use only, which requires specific permit documentation [2]. Procurement lead times may extend to approximately 9 weeks due to regulatory processing requirements .

Enantioselective SERT activity
Context-dependent
S(−)-nor-mephedrone SERT potency several-fold > R(+); DAT/SERT ratio 1.2 (S) vs. 4.1 (R)
Chiral identity strongly influences transporter selectivity; racemic calibration may misrepresent urinary S-enantiomer prevalence
Rat synaptosomes; human urine chiral analysis; S-enantiomer predominates in excretion
Controlled Substances DEA Scheduling Regulatory Compliance

Nor-Mephedrone HCl: High-Impact Application Scenarios


Forensic Metabolite Confirmation in Biological Matrices

2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride serves as the essential analytical reference standard for LC-MS/MS and GC-MS methods designed to confirm mephedrone exposure in biological specimens (blood, urine, oral fluid, and tissue). Its extended detection window—with concentrations exceeding parent mephedrone at 2–4 hours post-dose—makes it the preferred confirmatory analyte when sample collection occurs beyond the acute intoxication phase [1]. Forensic laboratories procure this certified reference standard (≥98% purity) to establish calibration curves, validate method linearity, and generate authenticated spectral libraries for positive identification in seized drug analysis and postmortem toxicology investigations .

Isolating Active Metabolite Effects on Monoamine Release

Researchers investigating the disposition and pharmacological activity of synthetic cathinones require purified 2-amino-1-(4-methylphenyl)propan-1-one hydrochloride to conduct direct comparative studies versus mephedrone. The compound's distinct brain:serum distribution ratio (1.91 versus 1.19 for mephedrone) and its differential clearance kinetics provide a quantitative basis for assessing the metabolite's independent contribution to neurochemical and behavioral outcomes [1]. Administration of the purified metabolite (versus relying on in situ generation from mephedrone) enables definitive isolation of metabolite-specific effects, including its comparable locomotor stimulant activity at 5 mg/kg s.c. in rats .

Chiral Separation & Enantiomer-Specific Quantification

2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride is a required reference material for World Anti-Doping Agency (WADA)-accredited laboratories developing and validating analytical methods for the detection of synthetic cathinones in athlete biological samples. The compound's Schedule I controlled status mandates strict chain-of-custody documentation, making batch-certified analytical standards from reputable suppliers the only procurement pathway compliant with ISO/IEC 17025 accreditation requirements. The authenticated spectral data (FT-Raman, GC-MS, and high-resolution MS) available with certified reference standards enables definitive differentiation of nor-mephedrone from structurally similar cathinone analogs that may co-elute or produce similar fragmentation patterns [1].

Benchmarking New Cathinone Analogs in Transporter Assays

Medicinal chemistry and neuropharmacology research programs investigating cathinone structure-activity relationships procure 2-amino-1-(4-methylphenyl)propan-1-one hydrochloride as a key comparator compound to quantify the functional consequences of N-demethylation. The compound's 2.4-fold DAT:SERT selectivity ratio—contrasting with the 309-fold selectivity of cathinone and the distinct profile of mephedrone—provides a defined reference point for computational modeling of monoamine transporter interactions and for in vitro screening of novel cathinone analogs [1]. This application is supported by quantitative structure-activity relationship (QSAR) studies that have identified the volume of the 4-position phenyl substituent as a critical determinant of transporter selectivity .

Application
Selection Property
Validation Focus
Mephedrone metabolite confirmation in research matrices
High-purity reference standard with differentiated solubility
LC-MS/MS method validation; retention time and ion ratio consistency
Active metabolite contribution in neuropharmacology studies
Non-selective DAT/SERT releaser with brain penetration
Dissociation of dopaminergic vs. serotonergic endpoints; locomotor assay benchmarking
Chiral separation and enantiomer-specific quantification
Racemic mixture with documented enantiomer-specific SERT selectivity
Chiral HPLC or CE method development; enantiomeric ratio in biological samples
Benchmarking novel cathinone analogs in transporter assays
Well-characterized IC50 and EC50 fingerprint at human monoamine transporters
Standardized reference point for primary amine pharmacophore contribution
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